n,n,2-Triethyl-2-hydroxybutanamide
Description
N,N,2-Triethyl-2-hydroxybutanamide is a tertiary amide derivative characterized by a hydroxy-substituted carbon adjacent to the amide group. Its structure includes three ethyl groups attached to the nitrogen atom and a hydroxyl group at the second carbon of the butanamide backbone.
Properties
CAS No. |
58889-20-6 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N,N,2-triethyl-2-hydroxybutanamide |
InChI |
InChI=1S/C10H21NO2/c1-5-10(13,6-2)9(12)11(7-3)8-4/h13H,5-8H2,1-4H3 |
InChI Key |
ATWJLADOLHOIHO-UHFFFAOYSA-N |
SMILES |
CCC(CC)(C(=O)N(CC)CC)O |
Canonical SMILES |
CCC(CC)(C(=O)N(CC)CC)O |
Synonyms |
HOE 17879 HOE-17879 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison requires analyzing structurally or functionally analogous amides. Below is a focused analysis based on available evidence and analogous compounds.
Structural Analogues
Example Compound: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Synthesis: Synthesized via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol .
- Structural Features : Contains an N,O-bidentate directing group, enabling coordination with transition metals for C–H bond functionalization.
- Key Differences :
- Backbone : The analogous compound has a benzamide core with a branched hydroxyalkyl chain, whereas N,N,2-Triethyl-2-hydroxybutanamide has a linear aliphatic chain.
- Substituents : The former includes a methylbenzoyl group and a dimethyl-substituted hydroxyethyl chain, while the latter features three ethyl groups on nitrogen and a simpler hydroxybutanamide framework.
Note: The molecular formula of this compound is inferred from its name; experimental validation is lacking.
Functional Analogues
Compounds with hydroxyamide motifs are often compared for their coordination chemistry. For instance:
- N-Hydroxyphthalimide : A well-studied amide with a rigid aromatic backbone, widely used as a radical initiator. Unlike this compound, it lacks alkyl substituents on nitrogen, limiting its steric bulk and altering metal-binding selectivity.
- N-Ethyl-2-hydroxypropionamide : Shares a hydroxy group on the amide backbone but has fewer ethyl groups, resulting in lower hydrophobicity and distinct reactivity in nucleophilic substitutions.
Research Findings and Limitations
- In contrast, its structural analogue N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide has been fully characterized via NMR, X-ray crystallography, and elemental analysis , highlighting a critical gap in data for the former.
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